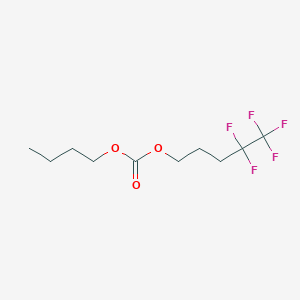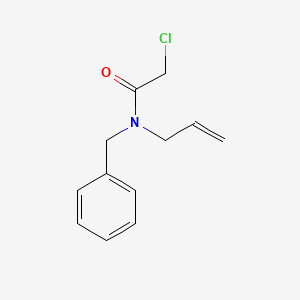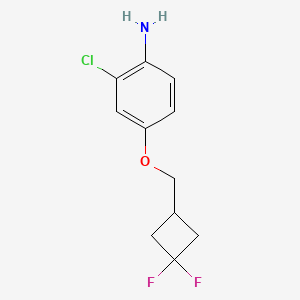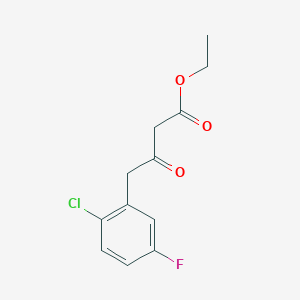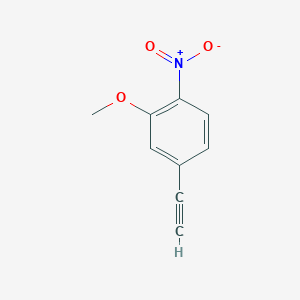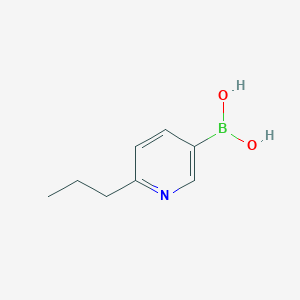![molecular formula C12H26N2 B12082390 [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3,3-dimethylbutyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology: In biological research, [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine is used as a ligand in receptor binding studies. It helps in understanding the interaction between receptors and ligands, which is crucial for drug development .
Medicine: The compound has potential therapeutic applications. It is being investigated for its role in modulating neurotransmitter systems, which could lead to the development of new treatments for neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials .
類似化合物との比較
Similar Compounds:
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
- 1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
Uniqueness: Compared to similar compounds, [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine has a unique 3,3-dimethylbutyl group that imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required .
特性
分子式 |
C12H26N2 |
|---|---|
分子量 |
198.35 g/mol |
IUPAC名 |
[1-(3,3-dimethylbutyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)6-9-14-7-4-11(10-13)5-8-14/h11H,4-10,13H2,1-3H3 |
InChIキー |
XPPSBFCFUNCQDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCN1CCC(CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


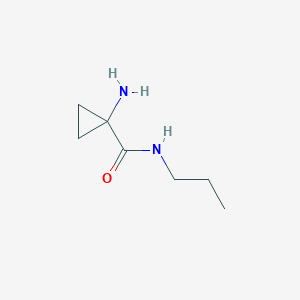
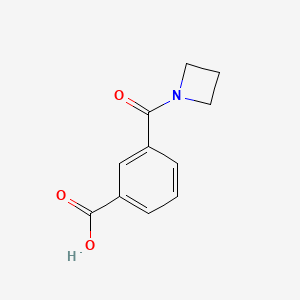

![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)


![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
